4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
Description
4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a central benzaldehyde core with two key substituents:
- 3-Methoxy group: A methoxy (-OCH₃) substituent at the 3-position of the aromatic ring.
- 4-[(4-Acetyl-2-methoxyphenyl)methoxy] group: A complex substituent at the 4-position, comprising a methoxybenzyl ether linkage to a 4-acetyl-2-methoxyphenyl moiety.
The acetyl group (CH₃CO-) introduces electron-withdrawing properties, while the methoxy groups contribute electron-donating effects, creating a balance that may influence reactivity and solubility .
Properties
IUPAC Name |
4-[(4-acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-12(20)14-5-6-15(17(9-14)21-2)11-23-16-7-4-13(10-19)8-18(16)22-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLZLSKUHVAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-acetyl-2-methoxyphenol with 3-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction is pivotal for chalcone synthesis. The aldehyde group reacts with ketones under basic conditions to form α,β-unsaturated ketones.
Example :
In a study synthesizing terphenyl chalcones (Result 4), 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde underwent Claisen-Schmidt condensation with an acetyl terphenyl derivative. The reaction used ethanol as a solvent, catalytic base, and heating (70°C), yielding chalcone derivatives in high purity .
Key Conditions :
| Reagents/Conditions | Role | Yield | Source |
|---|---|---|---|
| Ethanol, base (e.g., NaOH) | Solvent, catalyst | 58–95% | |
| 70°C, 8–12 h | Thermal activation |
Schiff Base Formation and Reduction
The aldehyde reacts with primary amines to form imines, which can be reduced to secondary amines.
Example :
A pyrazole derivative synthesis (Result 7) involved reacting m-methoxybenzaldehyde with benzylamine under ultrasonic stirring and p-toluenesulfonic acid catalysis, followed by NaBH₄ reduction. This method achieved a 74.1% yield .
Mechanistic Pathway :
-
Imine Formation : Aldehyde + amine → Schiff base.
-
Reduction : NaBH₄ → Secondary amine.
Optimized Parameters :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Imine | p-TsOH, ultrasound, 120°C | N/A | |
| Reduction | NaBH₄, CH₂Cl₂, 4 h | 74.1% |
Reduction:
Reduction to a primary alcohol (e.g., using NaBH₄) is feasible. For example, 4-acetyl-2-methoxyphenyl acetate (Result 8) retained its acetyl group under reductive conditions, suggesting selective aldehyde reduction is achievable .
Etherification and Functional Group Modifications
The methoxy and acetyl groups exhibit stability under standard conditions but can be modified via:
-
Demethylation : BBr₃ selectively removes methyl groups from methoxy substituents (Result 9) .
-
Acetyl Hydrolysis : Acidic/basic hydrolysis converts acetyl to carboxylic acid, though no direct examples were found in the sources.
Research Insights
-
Stereochemical Control : Chiral auxiliaries like (S)-α-methylbenzylamine (Result 5) enable enantioselective reductions, relevant for pharmaceutical applications .
-
Catalytic Efficiency : Microwave irradiation (Result 3) and ultrasonic stirring (Result 7) significantly reduce reaction times compared to classical methods .
Scientific Research Applications
Scientific Research Applications of 4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
This compound is an organic compound with a complex structure featuring acetyl and methoxy functional groups. It has several applications in scientific research, including use as an intermediate in synthesizing complex molecules in chemistry, enzyme interaction and metabolic pathway studies in biology, and in the production of specialty chemicals and materials in industry. The compound's unique combination of functional groups confers distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions:
- Oxidation: The aldehyde group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The synthesis of this compound typically involves multiple steps, often including the reaction of 4-acetyl-2-methoxyphenol with 3-methoxybenzaldehyde under specific conditions, using catalysts and solvents to facilitate the reaction and improve yield. Industrial production may involve large-scale reactions using optimized conditions and techniques such as continuous flow reactors and advanced purification methods like chromatography to ensure high yield and purity.
This compound exhibits various biological activities, making it of interest for research in pharmacology and biochemistry. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, binding to target proteins (including enzymes in metabolic pathways) and modulating their activity, leading to alterations in cellular functions.
Research indicates several biological activities:
- Antioxidant Activity: Potential in scavenging free radicals, protecting cells from oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects: Observed reduction in inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Literature reviews reveal various studies focusing on the biological evaluation of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenges free radicals; protects cellular integrity |
| Antimicrobial | Inhibits growth of specific bacterial strains |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies :
- Antioxidant Efficacy: In vitro assays demonstrated effective reduction of oxidative stress in human cell lines, highlighting its potential as a protective agent against oxidative damage.
- Microbial Inhibition: Studies on various bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria.
- Inflammation Reduction: Experimental models showed a notable decrease in pro-inflammatory cytokines following treatment, suggesting its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism by which 4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Molecular formula estimated as C₁₈H₁₈O₆ based on substituents.
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups : The acetyl group in the target compound may reduce electrophilicity at the aldehyde position compared to derivatives with electron-donating groups (e.g., 4-Methoxy-3-methylbenzaldehyde) .
- Steric Hindrance : The bulky 4-acetyl-2-methoxyphenylmethoxy group in the target compound could hinder nucleophilic attacks, contrasting with smaller substituents like methyl or ethoxy .
Solubility and Bioavailability :
- Derivatives with morpholine () or tert-butyl groups () exhibit enhanced lipophilicity, favoring blood-brain barrier penetration.
- The target compound’s acetyl group may improve water solubility compared to purely alkyl-substituted analogs .
Synthetic Utility :
- Allyl- and chloro-substituted derivatives () are preferred for Suzuki-Miyaura cross-coupling reactions.
- The target compound’s benzyl-protected hydroxyl groups (similar to ) suggest utility in stepwise deprotection strategies .
Biological Activity :
- Morpholine-containing derivatives () are associated with CNS activity, while triazole-linked analogs () show antimicrobial properties. The target compound’s bioactivity remains underexplored .
Biological Activity
4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits various biological activities, making it a subject of interest for further research in pharmacology and biochemistry.
Chemical Structure
The molecular structure of this compound includes:
- An acetyl group (CH₃CO-)
- Two methoxy groups (-OCH₃)
- A benzaldehyde group (C₆H₅CHO)
This combination of functional groups is believed to contribute to its biological activity by allowing interactions with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Binding to target proteins, which may include enzymes involved in metabolic pathways.
- Modulating the activity of these proteins, leading to alterations in cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases.
Research Findings
A comprehensive review of the literature reveals various studies focusing on the biological evaluation of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound in laboratory settings:
- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively reduced oxidative stress in human cell lines, highlighting its potential as a protective agent against oxidative damage.
- Microbial Inhibition : Studies conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.
- Inflammation Reduction : Experimental models for inflammation showed a notable decrease in pro-inflammatory cytokines following treatment with this compound, suggesting its utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
